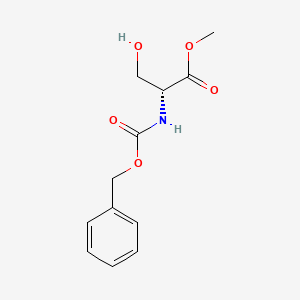

N-Z-D-serine methyl ester

描述

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chiral carbamate-protected amino alcohol ester. Its structure features a methyl ester, a benzyloxycarbonyl (Cbz) protecting group on the amino moiety, and a hydroxyl group at the β-position of the propanoate backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of β-amino acids, peptide mimetics, and pharmaceuticals. The R-configuration at the chiral center influences its reactivity and biological activity, making it valuable in enantioselective synthesis .

属性

IUPAC Name |

methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINAUOAOVQPWIB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473793 | |

| Record name | N-Z-D-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93204-36-5 | |

| Record name | N-Z-D-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Organic Chemistry

- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of lactivicin analogs and other biologically active compounds .

- Protecting Group : The benzyloxycarbonyl group acts as a protecting group for amino acids, allowing for selective reactions without interfering with the amino functionality.

Medicinal Chemistry

- Drug Development : Investigated for its potential as a prodrug or in targeted drug delivery systems. Its structure allows it to be modified for enhanced bioavailability and specificity towards biological targets .

- Enzyme Mechanisms : Utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, contributing to the understanding of biochemical pathways and drug design .

Biological Research

- Biological Activity : The compound exhibits potential biological activities attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxypropanoate moiety may facilitate hydrogen bonding, enhancing binding stability .

Industrial Applications

- Specialty Chemicals Production : Employed in the production of specialty chemicals and serves as a building block for polymers and resins, demonstrating versatility in industrial applications .

Case Studies and Research Findings

- Synthesis of Lactivicin Analogs : A study published in the Journal of the American Chemical Society highlighted the use of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate as an intermediate in synthesizing lactivicin analogs, showcasing its importance in developing new therapeutic agents .

- Enzyme Interaction Studies : Research conducted on enzyme mechanisms has demonstrated that this compound can effectively inhibit specific enzymes, providing insights into its potential as a lead compound for drug development targeted at enzymatic pathways involved in diseases.

- Drug Delivery Systems : Investigations into prodrug formulations have indicated that modifying this compound can enhance its solubility and absorption properties, paving the way for more effective drug delivery systems in clinical applications .

作用机制

The mechanism by which (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The molecular targets and pathways involved would vary based on the final drug product being synthesized.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (CAS 14464-15-4)

- Molecular Formula: C12H15NO5

- Key Differences : This compound is structurally identical to the target molecule but lacks stereochemical specification in the evidence. The R-configuration in the target compound may confer distinct crystallographic packing or enzymatic recognition compared to its S-enantiomer .

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS 124456-04-8)

- Molecular Formula: C18H19NO5

- Key Differences: The hydroxyl group is replaced with a 4-hydroxyphenyl substituent at the β-position. This modification increases molecular weight (329.35 g/mol vs.

Functional Group Variations

MPI24b [(S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate]

- Molecular Formula : C21H27N2O5

- Key Differences: Incorporates cyclopropyl groups at both the α-amino and β-ester positions. The cyclopropane rings increase steric hindrance and lipophilicity (ClogP ≈ 3.2), making MPI24b more membrane-permeable. This structural feature is critical in antiviral research, where MPI24b demonstrated enhanced cellular potency compared to non-cyclopropyl analogs .

Ethyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-hydroxypropanoate

- Molecular Formula : C28H28BrN2O6S

- Key Differences : The β-hydroxyl group is adjacent to a brominated tosyl-indole moiety. This compound’s electrophilic bromine atom facilitates cross-coupling reactions, while the tosyl group acts as a directing group in catalysis. Its synthesis requires light-sensitive conditions due to the labile indole-bromine bond .

Backbone and Protecting Group Modifications

(R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid

- Molecular Formula: C12H15NO4

- Key Differences : Replaces the methyl ester with a carboxylic acid and introduces a methyl group at the α-position. The carboxylic acid enhances hydrogen-bonding capacity (e.g., ΔpKa ≈ 4.5 vs. ester derivatives), impacting solubility in aqueous media .

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

- Molecular Formula : C10H19N2O4

- Key Differences: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz. Boc protection offers orthogonal deprotection under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis. This compound’s synthesis involves Pd/C-catalyzed hydrogenation, achieving 73% yield after purification .

Comparative Data Table

Research Findings and Implications

- Biological Activity : Cyclopropyl derivatives like MPI24b exhibit superior antiviral potency, attributed to enhanced membrane permeability and metabolic stability .

- Crystallography: Halogenated analogs (e.g., ’s bromo-fluoro compound) crystallize in monoclinic systems (space group P21) with distinct cell parameters (a = 5.4181 Å, b = 8.126 Å), influencing solubility and formulation .

生物活性

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is an organic compound classified as an ester, notable for its unique structure that includes a benzyloxycarbonyl group attached to an amino group, which is further linked to a hydroxypropanoate moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in drug development, enzyme studies, and as a building block in organic synthesis.

Structural Formula

- Molecular Formula: C13H17NO5

- CAS Number: 14464-15-4

- Molecular Weight: 253.28 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, which can be removed under physiological conditions, allowing the active compound to exert its effects. The hydroxypropanoate moiety enhances binding through hydrogen bonding interactions with target sites.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on various cytochrome P450 enzymes. Specifically:

- CYP1A2 Inhibitor: Yes

- CYP2C19 Inhibitor: Yes

- CYP2D6 Inhibitor: No

- CYP3A4 Inhibitor: No

These properties suggest potential applications in pharmacology, particularly in drug metabolism modulation.

Case Studies and Research Findings

-

Enzyme Mechanism Studies:

A study explored the use of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate as a substrate in enzyme kinetics, revealing its role in understanding enzyme-substrate interactions and catalytic mechanisms. -

Drug Development:

Investigations into the compound's prodrug potential indicated that it could enhance the bioavailability of certain therapeutic agents by modifying their pharmacokinetic profiles. -

Antioxidant Activity:

Preliminary studies have suggested that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Methyl 2-(((benzyloxy)carbonyl)amino)benzoate | Ester | Similar enzyme inhibition profile |

| Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | Ester | Different protective group behavior |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate | Oxidized derivative | Altered reactivity and binding |

This comparative analysis highlights the unique aspects of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate while also situating it within a broader context of related compounds.

准备方法

Protection of (R)-Serine Amino Group with Benzyloxycarbonyl (Cbz) Group

The amino group of (R)-serine is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, typically using a mild base such as sodium bicarbonate or triethylamine. This step prevents unwanted side reactions during subsequent transformations.

- Reaction conditions: Aqueous or mixed organic-aqueous solvent system, low temperature (0–5 °C) to control reaction rate.

- Outcome: Formation of N-Cbz-(R)-serine.

Esterification to Form Methyl Ester

The carboxylic acid group of N-Cbz-(R)-serine is esterified to the methyl ester to improve solubility and facilitate further reactions.

- Common method: Treatment with methanol in the presence of an acid catalyst (e.g., HCl gas or sulfuric acid) or by using methylating agents such as diazomethane.

- Alternative: Direct esterification using thionyl chloride in methanol.

- Key consideration: Conditions must avoid racemization of the chiral center.

Purification and Stereochemical Integrity

- Purification is typically achieved by crystallization or chromatographic methods.

- Chiral HPLC or optical rotation measurements confirm the retention of the (R)-configuration.

- Avoidance of racemization is critical; mild reaction conditions and short reaction times are preferred.

Representative Experimental Procedure

Based on literature and patent sources, a representative preparation is as follows:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | (R)-Serine, benzyl chloroformate, NaHCO3, water/organic solvent, 0–5 °C | Amino group protection with Cbz-Cl | Controlled pH to avoid side reactions |

| 2 | N-Cbz-(R)-serine, methanol, acid catalyst (HCl or H2SO4), reflux or room temp | Esterification to methyl ester | Mild conditions to prevent racemization |

| 3 | Purification by crystallization or chromatography | Isolation of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | Verification of enantiomeric purity |

Research Findings and Optimization

- Yield and Purity : Typical yields range from 70% to 90%, with enantiomeric excess (ee) > 99% when stereochemical integrity is preserved.

- Racemization Control : Use of non-acidic esterification methods such as methylation with diazomethane or use of coupling reagents under mild conditions reduces racemization risk.

- Alternative Methods : Some protocols utilize solid-phase synthesis or enzymatic resolution to obtain the (R)-enantiomer selectively.

- Analytical Data : NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm structure; chiral HPLC confirms enantiomeric purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cbz Protection + Acid-Catalyzed Esterification | (R)-Serine | Benzyl chloroformate, HCl/MeOH | 0–5 °C for protection, reflux for esterification | Straightforward, common reagents | Potential racemization under acidic reflux |

| Cbz Protection + Diazomethane Methylation | (R)-Serine | Benzyl chloroformate, diazomethane | Mild, room temperature | Minimal racemization, high purity | Diazomethane is toxic and explosive |

| Enzymatic Resolution | Racemic Cbz-Serine ester | Enzymes (e.g., lipases) | Mild aqueous conditions | High enantioselectivity | Longer reaction times, enzyme cost |

常见问题

Q. What are the optimal synthetic routes for preparing (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate with high enantiomeric purity?

The synthesis typically involves benzyloxycarbonyl (Cbz) protection of the amino group, followed by esterification and stereoselective coupling. Key steps include:

- Protection : Use of Cbz-Cl (benzyl chloroformate) to protect the amino group under basic conditions (e.g., NaHCO₃) to prevent racemization.

- Coupling : Employing reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form amide bonds while retaining stereochemistry .

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) ensures high enantiomeric purity (>99% ee) .

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. For example:

| Parameter | Value |

|---|---|

| Space group | P2₁ (monoclinic) |

| Cell dimensions | a = 5.4181 Å, b = 8.126 Å |

| θ range | 5.698–62.496° |

| Flack parameter | ~0.02 (confirms R-configuration) |

| Crystallization at 140 K minimizes thermal motion, enabling precise determination of the hydroxypropanoate backbone conformation . |

Q. What strategies mitigate racemization during the synthesis of this chiral compound?

- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce kinetic energy and suppress racemization.

- Sterically hindered bases : Use Hünig’s base (DIPEA) instead of stronger bases like NaOH to avoid deprotonation-induced racemization.

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .

Q. How does the hydroxyl group in the 3-position influence reactivity in downstream applications?

The hydroxyl group enables:

- Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions (e.g., HCl/MeOH or LiOH/H₂O), forming bioactive β-amino acids .

- Functionalization : Mitsunobu reactions to introduce ethers or esters, or oxidation to ketones for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Contradictions often arise from assay variability or impurity profiles . To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Purity validation : Confirm compound purity via HPLC (≥95%) and LC-MS to exclude byproducts.

- Control experiments : Compare activity against structurally similar analogs (e.g., methyl vs. ethyl esters) to isolate functional group effects .

Q. What role does the Cbz-protecting group play in medicinal chemistry applications?

The Cbz group:

- Stabilizes intermediates : Prevents unwanted nucleophilic attacks during peptide elongation.

- Facilitates deprotection : Hydrogenolysis (H₂/Pd-C) or TFA cleavage under mild conditions retains stereochemistry.

- Enables prodrug design : Hydrolytic release of active amines in physiological environments .

Q. How can researchers design experiments to study this compound’s interactions with enzymes like serine hydrolases?

- Kinetic assays : Monitor ester hydrolysis rates via UV-Vis (e.g., p-nitrophenyl acetate as a substrate).

- Docking studies : Use molecular modeling (AutoDock Vina) to predict binding poses with catalytic triads.

- Isotopic labeling : Incorporate ¹⁸O into the ester group to track hydrolysis products via mass spectrometry .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Solvent choice : Replace THF with MeCN for better temperature control in large batches.

- Continuous flow systems : Improve mixing and reduce reaction times (e.g., microreactors for Cbz protection).

- In-line analytics : Use FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Discrepancies often stem from:

- Impure starting materials : Residual solvents (e.g., DMF) can inhibit coupling reactions.

- Moisture sensitivity : Hydroxypropanoate esters are prone to hydrolysis; strict anhydrous conditions (N₂ atmosphere) are critical.

- Catalyst aging : Pd/C for hydrogenolysis loses activity if stored improperly .

Methodological Best Practices

Q. How to validate the stereochemical assignment of this compound beyond X-ray crystallography?

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for R-configuration.

- NMR coupling constants : Analyze J-values (e.g., ³JHH for vicinal protons) to confirm dihedral angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。